3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate
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Overview
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chromenone moiety, and a methoxyphenyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Based on its structural features, it is likely that it is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the methoxyphenyl and oxadiazol groups .
Cellular Effects
It is possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
The final step involves the coupling of the 1,2,4-oxadiazole intermediate with the chromenone derivative under suitable conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of base catalysts.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and methoxyphenyl group but may differ in other substituents.
Chromenone derivatives: Compounds with the chromenone moiety but different functional groups attached.
Uniqueness
The uniqueness of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate lies in its combination of the oxadiazole ring and chromenone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-11(23)26-16-5-3-4-13-10-15(20(24)27-17(13)16)19-21-18(22-28-19)12-6-8-14(25-2)9-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBQGFYCCDYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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